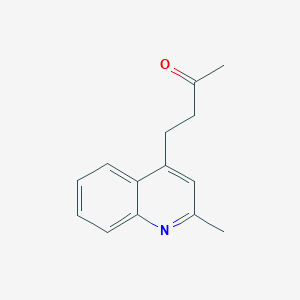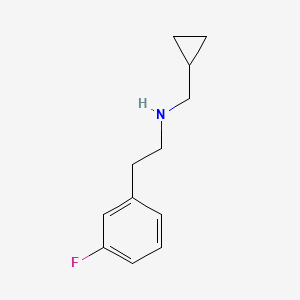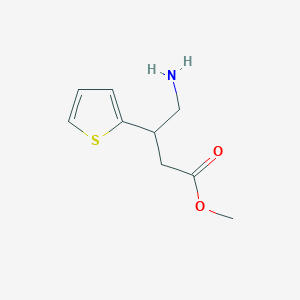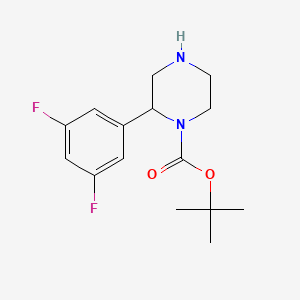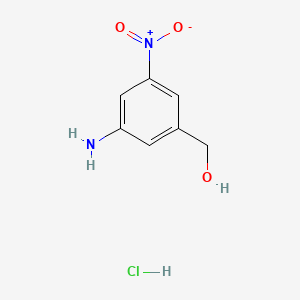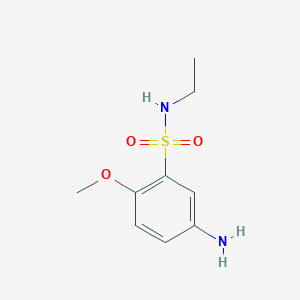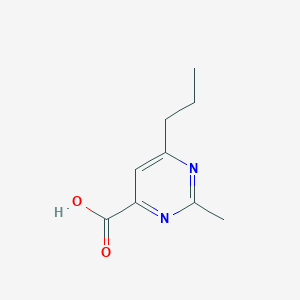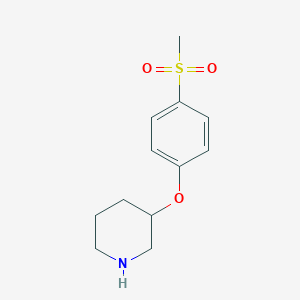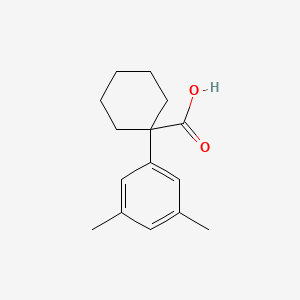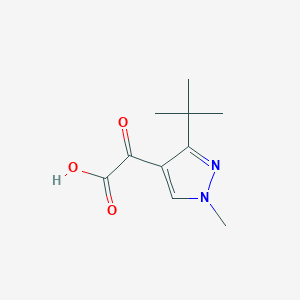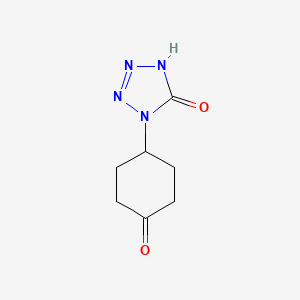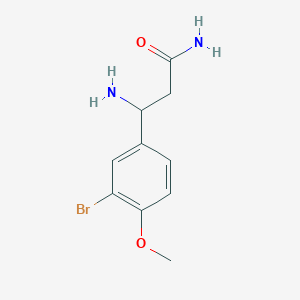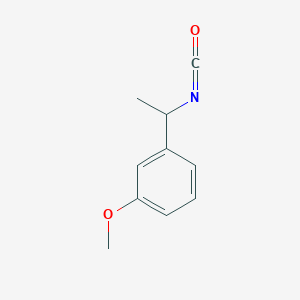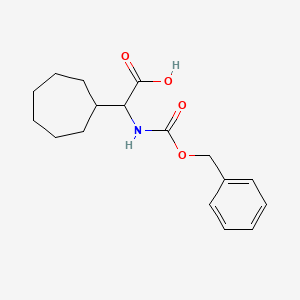
(S)-2-(Cbz-amino)-2-cycloheptylacetic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(benzyloxy)carbonyl]amino}-2-cycloheptylacetic acid is a compound that belongs to the class of amino acid derivatives It is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group attached to the amino group and a cycloheptyl group attached to the acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(benzyloxy)carbonyl]amino}-2-cycloheptylacetic acid typically involves the protection of the amino group with a benzyloxycarbonyl (Cbz) group, followed by the introduction of the cycloheptyl group. One common method involves the reaction of cycloheptyl bromide with glycine in the presence of a base to form the cycloheptylglycine intermediate. This intermediate is then protected with benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as sodium carbonate to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions
2-{[(benzyloxy)carbonyl]amino}-2-cycloheptylacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The benzyloxycarbonyl (Cbz) group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cycloheptyl ketones or carboxylic acids, while reduction can produce cycloheptyl alcohols or amines .
科学的研究の応用
2-{[(benzyloxy)carbonyl]amino}-2-cycloheptylacetic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a precursor in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor ligand.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a prodrug.
作用機序
The mechanism of action of 2-{[(benzyloxy)carbonyl]amino}-2-cycloheptylacetic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl (Cbz) group can protect the amino group during chemical reactions, allowing for selective modifications at other sites. The cycloheptyl group can influence the compound’s binding affinity and specificity towards certain enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired biological or chemical effects .
類似化合物との比較
Similar Compounds
2-{[(benzyloxy)carbonyl]amino}-2-(oxolan-3-yl)acetic acid: This compound has a similar structure but with an oxolan-3-yl group instead of a cycloheptyl group.
2-{[(benzyloxy)carbonyl]amino}-2-(4-chlorophenyl)acetic acid: This compound features a 4-chlorophenyl group in place of the cycloheptyl group.
Uniqueness
The uniqueness of 2-{[(benzyloxy)carbonyl]amino}-2-cycloheptylacetic acid lies in its cycloheptyl group, which imparts distinct steric and electronic properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications .
特性
分子式 |
C17H23NO4 |
|---|---|
分子量 |
305.4 g/mol |
IUPAC名 |
2-cycloheptyl-2-(phenylmethoxycarbonylamino)acetic acid |
InChI |
InChI=1S/C17H23NO4/c19-16(20)15(14-10-6-1-2-7-11-14)18-17(21)22-12-13-8-4-3-5-9-13/h3-5,8-9,14-15H,1-2,6-7,10-12H2,(H,18,21)(H,19,20) |
InChIキー |
PZIUQFTXXBHUPI-UHFFFAOYSA-N |
正規SMILES |
C1CCCC(CC1)C(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,3-dibromo-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13538321.png)
